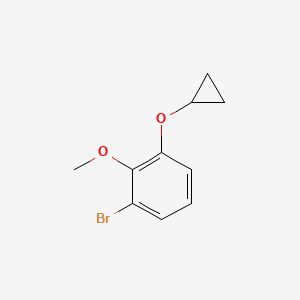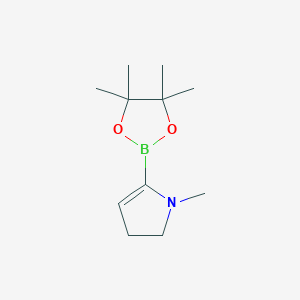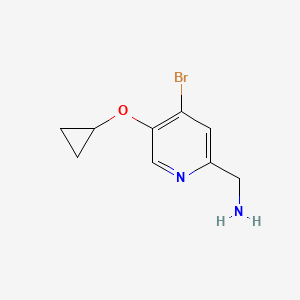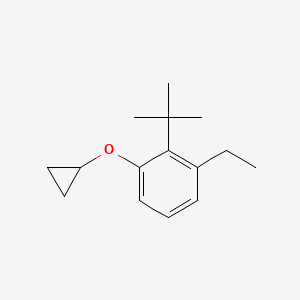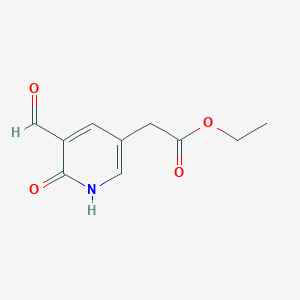
4-Bromo-2-tert-butoxy-5-cyclopropoxypyridine
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
4-Bromo-2-tert-butoxy-5-cyclopropoxypyridine is an organic compound that belongs to the pyridine family It is characterized by the presence of a bromine atom at the fourth position, a tert-butoxy group at the second position, and a cyclopropoxy group at the fifth position on the pyridine ring
Méthodes De Préparation
Synthetic Routes and Reaction Conditions: The synthesis of 4-Bromo-2-tert-butoxy-5-cyclopropoxypyridine typically involves multiple steps, starting from commercially available precursors. One common method involves the bromination of 2-tert-butoxy-5-cyclopropoxypyridine using bromine or a brominating agent such as N-bromosuccinimide (NBS) under controlled conditions. The reaction is usually carried out in an inert solvent like dichloromethane or chloroform at low temperatures to ensure selective bromination at the desired position.
Industrial Production Methods: In an industrial setting, the production of this compound may involve optimized reaction conditions to maximize yield and purity. This could include the use of continuous flow reactors, automated synthesis platforms, and advanced purification techniques such as column chromatography or recrystallization.
Analyse Des Réactions Chimiques
Types of Reactions: 4-Bromo-2-tert-butoxy-5-cyclopropoxypyridine can undergo various chemical reactions, including:
Substitution Reactions: The bromine atom can be substituted with other nucleophiles such as amines, thiols, or alkoxides under appropriate conditions.
Oxidation Reactions: The tert-butoxy group can be oxidized to form corresponding carbonyl compounds using oxidizing agents like potassium permanganate or chromium trioxide.
Reduction Reactions: The pyridine ring can be reduced to form piperidine derivatives using reducing agents such as lithium aluminum hydride or hydrogen gas in the presence of a catalyst.
Common Reagents and Conditions:
Substitution Reactions: Nucleophiles like sodium azide, sodium thiolate, or alkoxide in polar aprotic solvents such as dimethylformamide (DMF) or dimethyl sulfoxide (DMSO).
Oxidation Reactions: Potassium permanganate in aqueous or organic solvents, chromium trioxide in acetic acid.
Reduction Reactions: Lithium aluminum hydride in ether, hydrogen gas with palladium on carbon catalyst.
Major Products Formed:
Substitution Reactions: Corresponding azides, thiols, or ethers.
Oxidation Reactions: Carbonyl compounds such as aldehydes or ketones.
Reduction Reactions: Piperidine derivatives.
Applications De Recherche Scientifique
4-Bromo-2-tert-butoxy-5-cyclopropoxypyridine has several applications in scientific research:
Chemistry: It is used as a building block in the synthesis of more complex organic molecules, particularly in the development of pharmaceuticals and agrochemicals.
Biology: The compound can be used in the study of enzyme inhibitors and receptor ligands due to its ability to interact with biological macromolecules.
Industry: Used in the production of specialty chemicals and materials with unique properties.
Mécanisme D'action
The mechanism of action of 4-Bromo-2-tert-butoxy-5-cyclopropoxypyridine depends on its specific application. In biological systems, it may act as an enzyme inhibitor or receptor ligand, interacting with specific molecular targets and modulating their activity. The presence of the bromine atom and the tert-butoxy and cyclopropoxy groups can influence its binding affinity and selectivity towards these targets.
Comparaison Avec Des Composés Similaires
4-Bromo-2-tert-butoxy-5-methoxypyridine: Similar structure but with a methoxy group instead of a cyclopropoxy group.
4-Bromo-2-tert-butoxy-5-ethoxypyridine: Similar structure but with an ethoxy group instead of a cyclopropoxy group.
4-Bromo-2-tert-butoxy-5-propoxypyridine: Similar structure but with a propoxy group instead of a cyclopropoxy group.
Uniqueness: 4-Bromo-2-tert-butoxy-5-cyclopropoxypyridine is unique due to the presence of the cyclopropoxy group, which imparts distinct steric and electronic properties compared to other similar compounds. This can influence its reactivity, binding affinity, and overall chemical behavior, making it a valuable compound for specific research applications.
Propriétés
Formule moléculaire |
C12H16BrNO2 |
|---|---|
Poids moléculaire |
286.16 g/mol |
Nom IUPAC |
4-bromo-5-cyclopropyloxy-2-[(2-methylpropan-2-yl)oxy]pyridine |
InChI |
InChI=1S/C12H16BrNO2/c1-12(2,3)16-11-6-9(13)10(7-14-11)15-8-4-5-8/h6-8H,4-5H2,1-3H3 |
Clé InChI |
ZVAWOTOUODJKLE-UHFFFAOYSA-N |
SMILES canonique |
CC(C)(C)OC1=NC=C(C(=C1)Br)OC2CC2 |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.








